4-methoxy-N-((4-phenethyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
4-methoxy-N-((4-phenethyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a triazole-based compound featuring a 1,2,4-triazole core substituted with phenethyl, 4-(trifluoromethyl)benzylthio, and 4-methoxybenzamide moieties. Its structural complexity arises from the strategic placement of electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties. This compound is of interest in medicinal chemistry due to the pharmacological relevance of triazole derivatives, particularly in targeting enzymes or receptors involved in inflammatory and oncogenic pathways .
Properties
IUPAC Name |
4-methoxy-N-[[4-(2-phenylethyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F3N4O2S/c1-36-23-13-9-21(10-14-23)25(35)31-17-24-32-33-26(34(24)16-15-19-5-3-2-4-6-19)37-18-20-7-11-22(12-8-20)27(28,29)30/h2-14H,15-18H2,1H3,(H,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHLAIWZSOFKPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CCC3=CC=CC=C3)SCC4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-N-((4-phenethyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, molecular structure, and biological properties, including its effects on various cellular pathways and potential therapeutic applications.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 425.45 g/mol. The structure includes a methoxy group, a trifluoromethylbenzyl moiety, and a triazole ring, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the triazole ring via cyclization.
- Introduction of the trifluoromethylbenzyl group through nucleophilic substitution.
- Final coupling with the methoxybenzamide component.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 20 µM, indicating moderate potency against these cell lines .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinase Activity : Similar benzamide derivatives have been shown to inhibit specific kinases involved in cancer progression, such as RET kinase .
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Anti-inflammatory Effects : Some derivatives within this class display anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
Case Studies
- Study on MCF7 Cells : A study evaluated the effect of the compound on MCF7 cells and found that it reduced cell viability significantly after 48 hours of treatment. The mechanism involved downregulation of the Bcl-2 protein and upregulation of pro-apoptotic factors like Bax .
- In Vivo Studies : Animal models treated with similar triazole-based compounds showed reduced tumor growth rates and improved survival outcomes compared to control groups .
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF7 | 15 | Apoptosis induction |
| Anticancer | A549 | 18 | Kinase inhibition |
| Anti-inflammatory | RAW 264.7 | 12 | Cytokine inhibition |
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Compounds 51–55 ()
| Compound | Substituent | Melting Point (°C) | Key IR Bands (cm⁻¹) |
|---|---|---|---|
| 51 | 3-Fluorophenyl | 266–268 | C=O (~1680), NH (~3200) |
| 52 | 4-Trifluoromethylphenyl | 277–279 | C=O (~1680), CF₃ (~1150) |
| 53 | 4-Methoxyphenyl | 255–258 | C=O (~1675), OCH₃ (~1250) |
| 54 | 3-Methoxyphenyl | 237–239 | C=O (~1675), OCH₃ (~1250) |
Key Observations :
- The 4-trifluoromethyl group in 52 increases melting point (277–279°C) compared to methoxy-substituted analogues (53–54 ), likely due to enhanced intermolecular interactions (e.g., dipole-dipole) .
- Methoxy groups reduce melting points, suggesting lower crystallinity.
Thiadiazole and Isoxazole Derivatives ()
Compounds 6 , 8a–c in feature thiadiazole or isoxazole cores with benzamide substituents.
Table 2: Comparison of Thiadiazole/Isoxazole Derivatives ()
| Compound | Core | Substituents | Melting Point (°C) | MS (m/z) |
|---|---|---|---|---|
| 6 | Isoxazole | Benzamide, phenyl | 160 | 348 (M⁺) |
| 8a | Thiadiazole | Acetylpyridyl, benzamide | 290 | 414 (M⁺) |
| 8b | Thiadiazole | Ethyl nicotinate, benzamide | 200 | 444 (M⁺) |
Key Observations :
- Thiadiazole derivatives (8a–c ) exhibit higher melting points (200–290°C) than isoxazole-based 6 , attributed to increased rigidity and π-stacking capabilities .
- The target compound’s triazole core may offer intermediate stability compared to thiadiazoles.
Sulfonyl-Substituted Triazoles ()
Compounds 7–9 and 10–15 in contain sulfonyl groups and fluorophenyl substituents.
Table 3: Spectral Data of Sulfonyl-Triazoles ()
| Compound | Tautomeric Form | IR Bands (cm⁻¹) | ¹H-NMR Shifts (δ, ppm) |
|---|---|---|---|
| 7–9 | Thione | C=S (~1250), NH (~3400) | 7.36–8.32 (Ar-H) |
| 10–15 | S-Alkylated triazole | C=O (~1700), SO₂ (~1350) | 7.46–8.32 (Ar-H, CH₂) |
Key Observations :
- The absence of C=O bands in 7–9 confirms cyclization into triazole-thiones, contrasting with the target compound’s retained benzamide C=O group .
- Fluorine substituents (e.g., 2,4-difluorophenyl) enhance metabolic stability, a feature shared with the target compound’s trifluoromethyl group.
Methoxybenzamide Analogues (–6)
lists 878065-05-5, an analogue with a hydroxyamino-oxoethylthio side chain, while describes 2442597-65-9, a thiadiazolone derivative.
Table 4: Methoxybenzamide-Based Analogues
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how are key intermediates validated?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole core. A representative approach includes:
- Step 1 : Cyclization of thiosemicarbazides under reflux conditions using ethanol as a solvent to form the triazole ring (e.g., via condensation of hydrazides with isothiocyanates) .
- Step 2 : Functionalization of the triazole ring with phenethyl and trifluoromethylbenzylthio groups via nucleophilic substitution or coupling reactions. Protective groups (e.g., benzyloxy) may be employed to prevent side reactions .
- Step 3 : Final benzamide coupling using activated carboxylic acid derivatives (e.g., benzoyl chloride) under Schotten-Baumann conditions .
Validation : Intermediates are characterized via 1H/13C NMR to confirm regioselectivity and HPLC to assess purity (>95%). Mass spectrometry (MS) and elemental analysis further validate molecular formulae .
Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?
- Spectroscopy :
- 1H/13C NMR : Assigns proton environments (e.g., methoxy at δ ~3.8 ppm, trifluoromethyl at δ ~4.3 ppm) and carbon backbone .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for benzamide, C-F stretch at ~1100 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves 3D structure, including bond angles and tautomeric forms. Data are deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) .
Q. What initial biological screening assays are recommended for evaluating its bioactivity?
- Antimicrobial : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) to identify mechanistic targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for SN2 substitutions, while ethanol reduces side reactions in cyclization steps .
- Temperature Control : Low temperatures (0–5°C) minimize decomposition during acyl chloride additions .
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve thioether bond formation efficiency .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) isolates high-purity products .
Q. How can contradictions in biological activity data across studies be resolved?
- Assay Standardization : Use common reference compounds (e.g., ciprofloxacin for antimicrobial assays) to calibrate results .
- Structural Confirmation : Re-analyze disputed batches via LC-MS to rule out impurities or tautomeric variations .
- Mechanistic Studies : Compare transcriptomic/proteomic profiles (RNA-seq, Western blot) to identify off-target effects or pathway-specific activity .
Q. What computational methods predict the compound’s interactions with biological targets?
- Docking Simulations : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases) using crystal structures from the PDB .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models : Predict bioactivity using descriptors like logP, polar surface area, and H-bond donors/acceptors .
Q. How is the thiole-thione tautomeric equilibrium characterized, and how does it affect reactivity?
- Spectroscopic Analysis : 1H NMR detects thiol (-SH) vs. thione (C=S) forms via proton shifts. SC-XRD resolves tautomeric preferences .
- Reactivity Impact : Thione forms stabilize metal coordination (e.g., with Cu²⁺ for catalytic applications), while thiols participate in disulfide bond formation .
Q. What strategies mitigate mutagenicity risks identified in Ames testing?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
